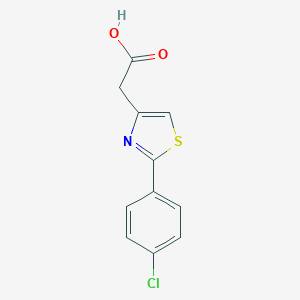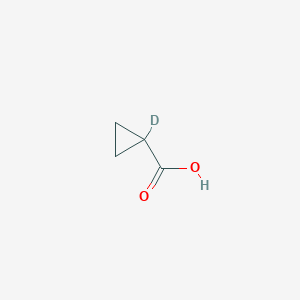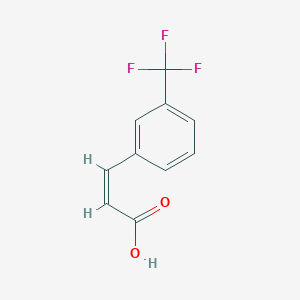
m-Trifluoromethyl cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Trifluoromethyl cinnamic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. It is a member of the cinnamic acid family, which is a group of aromatic organic compounds with a phenylacrylic acid structure. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid makes it a unique compound with distinct properties and potential applications.
Wirkmechanismus
The mechanism of action of m-Trifluoromethyl cinnamic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which are involved in various biological processes. The trifluoromethyl group in m-Trifluoromethyl cinnamic acid is believed to play a crucial role in its mechanism of action.
Biochemische Und Physiologische Effekte
Studies have shown that m-Trifluoromethyl cinnamic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have a positive effect on blood glucose levels and insulin resistance. These effects make m-Trifluoromethyl cinnamic acid a potential candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using m-Trifluoromethyl cinnamic acid in lab experiments include its unique properties, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using m-Trifluoromethyl cinnamic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on m-Trifluoromethyl cinnamic acid. These include:
1. Further studies on the mechanism of action of m-Trifluoromethyl cinnamic acid to better understand its potential applications in various fields.
2. Development of new drugs and materials based on the unique properties of m-Trifluoromethyl cinnamic acid.
3. Investigation of the potential toxicity of m-Trifluoromethyl cinnamic acid and its effects on the environment.
4. Exploration of new synthesis methods for m-Trifluoromethyl cinnamic acid to improve its efficiency and reduce its environmental impact.
Conclusion:
In conclusion, m-Trifluoromethyl cinnamic acid is a unique compound with distinct properties and potential applications in various fields. It has been the subject of extensive scientific research and has shown promising results in the development of new drugs and materials. Further research on m-Trifluoromethyl cinnamic acid is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of m-Trifluoromethyl cinnamic acid involves the reaction of trifluoromethyl benzaldehyde with malonic acid in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of m-Trifluoromethyl cinnamic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
M-Trifluoromethyl cinnamic acid has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. The unique properties of m-Trifluoromethyl cinnamic acid make it a promising candidate for the development of new drugs and materials.
Eigenschaften
CAS-Nummer |
16642-87-8 |
|---|---|
Produktname |
m-Trifluoromethyl cinnamic acid |
Molekularformel |
C10H7F3O2 |
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4- |
InChI-Schlüssel |
KSBWHDDGWSYETA-PLNGDYQASA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O |
Andere CAS-Nummern |
16642-87-8 |
Synonyme |
META-(TRIFLUOROMETHYL)-CINNAMICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



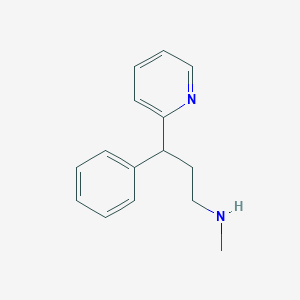
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
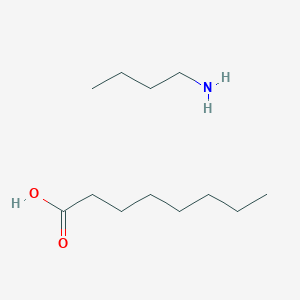
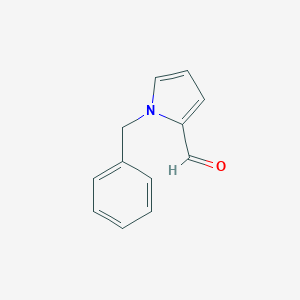
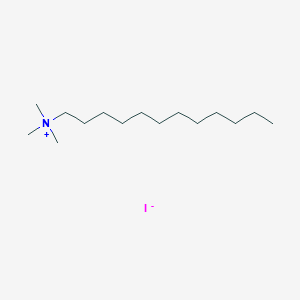
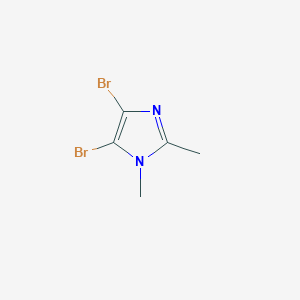
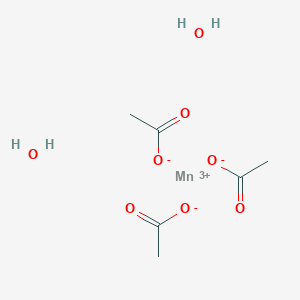
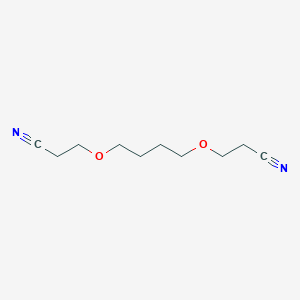
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
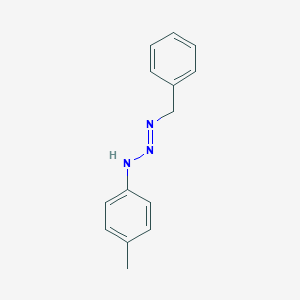
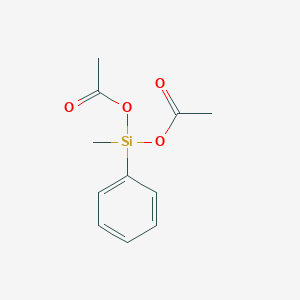
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
